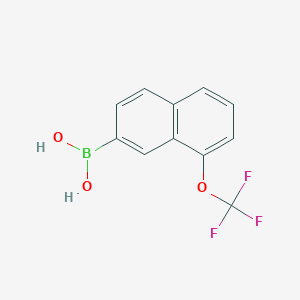
1-(Trifluoromethoxy)naphthalene-7-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-7-boronic acid is an organoboron compound that features a naphthalene ring substituted with a trifluoromethoxy group at the first position and a boronic acid group at the seventh position.
Méthodes De Préparation
The synthesis of 1-(Trifluoromethoxy)naphthalene-7-boronic acid typically involves the introduction of the trifluoromethoxy group and the boronic acid group onto the naphthalene ring. One common method is the borylation of a trifluoromethoxy-substituted naphthalene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .
Analyse Des Réactions Chimiques
1-(Trifluoromethoxy)naphthalene-7-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source like water or an alcohol, resulting in the formation of the corresponding hydrocarbon.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran .
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-7-boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as medicinal chemistry, depend on the specific structure and functional groups of the synthesized compounds .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethoxy)naphthalene-7-boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the trifluoromethoxy group, which can influence electronic properties and reactivity.
Naphthalene-1-boronic Acid: Similar naphthalene structure but without the trifluoromethoxy group, affecting its chemical behavior and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, providing distinct electronic properties that can enhance its reactivity and suitability for specific applications .
Propriétés
Numéro CAS |
870822-76-7 |
|---|---|
Formule moléculaire |
C11H8BF3O3 |
Poids moléculaire |
255.99 g/mol |
Nom IUPAC |
[8-(trifluoromethoxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-4-5-8(12(16)17)6-9(7)10/h1-6,16-17H |
Clé InChI |
ZCUGARUFAAMHHO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC=C2OC(F)(F)F)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


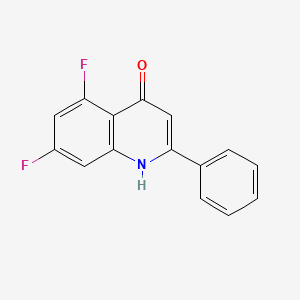
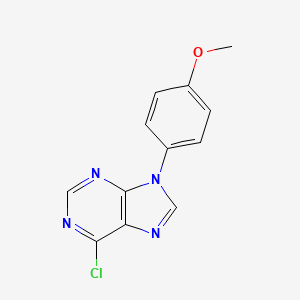
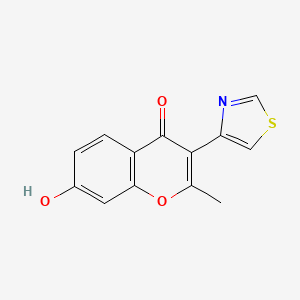
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
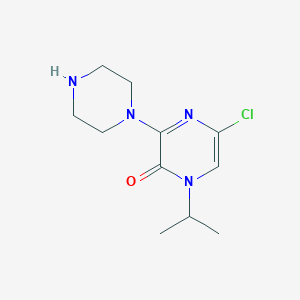
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
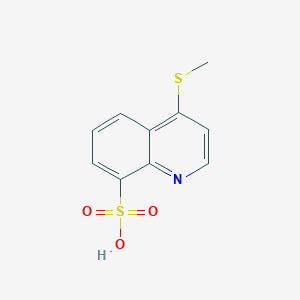
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)



![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
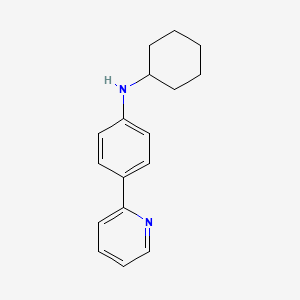
![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
